molecular formula C43H52N4O5 B211611 Conodurine CAS No. 2665-57-8

Conodurine

Cat. No. B211611
CAS RN: 2665-57-8
M. Wt: 704.9 g/mol
InChI Key: QJHYXWBJZHUJGS-ZNLRHDTNSA-N
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Description

Conodurine is a monoterpenoid indole alkaloid . It is isolated from the natural Tabernaemontana corymbosa . It has been identified as an acetylcholinesterase inhibitor and butyrylcholinesterase inhibitor .


Molecular Structure Analysis

The molecular structure of Conodurine is complex. Its IUPAC name is methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate . The molecular formula is C43H52N4O5 .


Physical And Chemical Properties Analysis

Conodurine has a molar mass of 704.912 g·mol−1 . Other physical and chemical properties specific to Conodurine are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Anticancer Potential : Conodurine, along with other indole alkaloids like conoduramine, coronaridine, gabunine, and vobasine, was isolated from the roots of Tabernaemontana holstii. These compounds, particularly gabunine and 19-(2-oxopropyl)conodurine, demonstrated significant inhibitory activity against P-388 cell culture, indicating potential anticancer properties (Kingston, Li, & Ionescu, 1977).

  • Isolation from Various Plant Species : Conodurine has been isolated from different plant species. For example, research on Conopharyngia durissima STAPF led to the isolation of conodurine and conoduramine, among other alkaloids. This study also described a method for the decarbomethoxylation of ester bases of the voacangine type to substances of the ibogaine type (Renner, Prins, & Stoll, 1959).

  • Derivatives from Tabernaemontana corymbosa : In a study focusing on Tabernaemontana corymbosa, researchers obtained four bisindole alkaloids, including 19'(S)-hydroxyconodurine and 19'(S)-hydroxyconoduramine, alongside conodurine and ervahanine A. The structures of these new alkaloids were determined using NMR and MS analysis (Kam & Sim, 2003).

properties

IUPAC Name

methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHYXWBJZHUJGS-ZNLRHDTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420416
Record name Conodurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conodurine B640243K102

CAS RN

2665-57-8
Record name CONODURINE B640243K102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Conodurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conodurine
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Conodurine
Reactant of Route 3
Conodurine
Reactant of Route 4
Conodurine
Reactant of Route 5
Conodurine
Reactant of Route 6
Conodurine

Citations

For This Compound
146
Citations
DGI Kingston, BT Li, F Ionescu - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… of the known indole alkaloids conoduramine, conodurine, coronaridine, gabunine, 19-… oxopropyl)conodurine. Both gabunine and 19-(2-oxopropy1)conodurine showed significant …
Number of citations: 42 www.sciencedirect.com
TS Kam, KM Sim - Phytochemistry, 2003 - Elsevier
Four bisindole alkaloids, viz., 19′(S)-hydroxyconodurine, conodurinine, 19′(S)-hydroxyconoduramine, and 19′(S)-hydroxyervahanine A, in addition to conodurine and ervahanine A…
Number of citations: 33 www.sciencedirect.com
DGI Kingston, BB Gerhart, F Ionescu… - Journal of …, 1978 - Elsevier
… johnstonii, was shown to contain the bisindole alkaloids conodurine, conoduramine, and gabunine and the indole alkaloids coronaridine, 19oxocoronaridine, pericyclivine, perivine, …
Number of citations: 49 www.sciencedirect.com
MM Mangino - 1974 - vtechworks.lib.vt.edu
… These two alkaloids were subsequently identified as conodurine and conoduramiae, and their … Only conodurine and conduramine showed KB activity with values of 31 g/ml and 19 g/ml …
Number of citations: 0 vtechworks.lib.vt.edu
V Munoz, C Moretti, M Sauvain, C Caron… - Planta …, 1994 - thieme-connect.com
… The strongest leishmanicidal and antibacterial activities were observed with the dimeric alkaloids conodurine (1), N-demethylconodurine (= gabunine)(2), and conoduramine (3). Weak …
Number of citations: 97 www.thieme-connect.com
B Akendengue, E Ngou-Milama, A Laurens… - Parasite, 1999 - parasite-journal.org
… such as alkyl-2 quinoline and aryl-2 quinoline from Galipea longiflora, isoquinoline alkaloids such as isoguattouregidine from Guatteria foliosa, indole alkaloids such as conodurine and …
Number of citations: 149 www.parasite-journal.org
R Van der Heijden, RL Brouwer, R Verpoorte… - Phytochemistry, 1986 - Elsevier
… -hydroxy-coronaridine, isositsirikine, geissoschizol, tabernaemontanine, vobasine, vobasinol, apparicine, 16-hydroxy-16,22-dihydro-apparicine, tubotaiwine, 3-R/S-hydroxy-conodurine …
Number of citations: 34 www.sciencedirect.com
WLB Medeiros, IJC Vieira, L Mathias… - Journal of the Brazilian …, 2001 - SciELO Brasil
A new natural quaternary alkaloid, Nb-methylvoachalotine (1), was obtained from the root bark of Tabernaemontana laeta together with three dimeric indole alkaloids, conodurine (2), …
Number of citations: 27 www.scielo.br
K Ingkaninan, K Changwijit… - Journal of pharmacy …, 2006 - academic.oup.com
… The structures of 3 and 4 were elucidated as bisindole alkaloids, conodurine and tabernaelegantine A, respectively. The two compounds have previously been isolated from other …
Number of citations: 78 academic.oup.com
L Le Men-Olivier - core.ac.uk
… The strongest leishmanicidal and antibacterial activities were observed with the dimeric alkaloids conodurine (11, N-demethylconodurine (= gabunine) (21, and conoduramine (3). …
Number of citations: 6 core.ac.uk

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